{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine
Description
Chemical Name: {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine CAS Number: 1465573-99-2 Molecular Formula: C₁₄H₂₄N₂ Structural Features:
- A tertiary amine core (dimethylamine group).
- A primary amino group (-NH₂) on the ethyl chain.
- A 4-(2-methylpropyl)phenyl substituent, providing steric bulk and lipophilicity.
This compound is commercially available from four suppliers (as of 2025), indicating its relevance in pharmaceutical or chemical research . Its structural analogs often differ in substituents on the phenyl ring or modifications to the amine groups, impacting physicochemical properties and biological activity.
Properties
IUPAC Name |
N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMFIEQKFTVCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine typically involves the reaction of 4-isobutylbenzaldehyde with nitroethane to form 4-isobutyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-isobutylphenethylamine. The final step involves the N,N-dimethylation of 4-isobutylphenethylamine using formaldehyde and formic acid (Eschweiler-Clarke reaction) to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation and crystallization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amines.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis : The synthesis of this compound typically involves a multi-step process starting from 4-isobutylbenzaldehyde, leading to the formation of 4-isobutylphenethylamine, followed by N,N-dimethylation. The reaction conditions and reagents used can significantly affect the yield and purity of the final product.
Chemical Properties :
- Molecular Formula : C13H19N
- Molecular Weight : 191.30 g/mol
- Structure : The compound features a phenethylamine backbone with a dimethylamino group, contributing to its unique reactivity and interaction with biological systems.
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for developing new compounds in materials science and organic chemistry.
Biology
- Neurotransmitter Interaction : Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmitter levels. This interaction is crucial for understanding its role in neurological research.
Medicine
- Therapeutic Potential : Investigated for its potential in treating neurological disorders such as depression and anxiety. Its ability to modulate serotonin and norepinephrine pathways positions it as a candidate for further pharmacological studies.
- Neuroprotective Effects : Studies suggest that compounds with similar structures exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Industry
- Pharmaceuticals and Agrochemicals : The compound is utilized in the production of pharmaceuticals and agrochemicals due to its chemical stability and reactivity. Its applications extend to the development of new drugs aimed at various therapeutic targets.
The biological activity of 2-Amino-1-[4-(2-methylpropyl)phenyl]ethyldimethylamine has been documented in several studies:
- Neuropharmacological Studies : Research has shown that related compounds can enhance mood and cognitive function by modulating neurotransmitter systems.
- Anticancer Research : Some studies indicate that structurally related compounds may inhibit tumor growth, suggesting potential anticancer applications.
- Enzyme Inhibition Studies : Comparative studies have revealed that similar compounds can inhibit specific enzymes involved in metabolic pathways, indicating possible applications in metabolic disorders.
Case Studies
| Study Focus | Findings |
|---|---|
| Neuropharmacological Effects | Significant improvements in mood were observed in animal models treated with related compounds. |
| Antitumor Activity | Related Mannich bases demonstrated reduced tumor sizes in xenograft models. |
| Enzyme Activity Inhibition | Inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT) was noted in structural analogs. |
Mechanism of Action
The mechanism of action of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Suppliers | Notable Properties |
|---|---|---|---|---|---|---|
| Target Compound | 1465573-99-2 | C₁₄H₂₄N₂ | 220.35 g/mol | 4-(2-methylpropyl)phenyl | 4 | High lipophilicity, tertiary amine stability |
| {2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine | 1152586-63-4 | C₁₂H₂₀N₂S | 224.36 g/mol | 4-(methylsulfanyl)phenyl | 2 | Moderate polarity, sulfur-mediated reactivity |
| 4-(2-Aminopropyl)-N,N-dimethylaniline | 57580-63-9 | C₁₁H₁₈N₂ | 178.28 g/mol | Aminopropyl chain | 1 | Simplified structure, reduced steric bulk |
| Impurity J(EP) | 65813-55-0 | C₁₄H₁₈O₃ | 234.29 g/mol | 2-Methylpropanoyl | 1 | Acidic, hydrophilic |
Key Research Findings
- Lipophilicity : The 2-methylpropyl group in the target compound enhances membrane permeability compared to analogs with polar substituents (e.g., -SMe or -COOH) .
- Stability : Tertiary amines (e.g., target compound) exhibit greater hydrolytic stability than secondary amines (e.g., Compound C) .
- Pharmaceutical Relevance : Piperazine and indole-containing analogs (Compounds D and E) show higher predicted CNS activity, whereas the target compound’s branched alkyl chain may favor peripheral targeting .
Notes
- Limitations : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence; inferences are based on structural analogs.
- Safety : Handling precautions (e.g., inhalation risks) for related amines are documented , but specific data for the target compound require further study.
Biological Activity
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine, a compound with significant potential in various fields, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is categorized as a Mannich base, which are known for their diverse biological activities. Its structure features an amino group and a dimethylamino moiety, contributing to its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological processes. Specific pathways include:
- Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter systems, particularly those related to mood regulation and neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in lipid metabolism, potentially linking it to phospholipidosis—a condition characterized by the accumulation of phospholipids within cells .
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Investigated for potential therapeutic effects in neurodegenerative diseases due to its ability to modulate neurotransmitter levels.
- Anticancer Potential : Some studies suggest that compounds structurally related to this compound show promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Pharmacological Applications : The compound is being explored for use in pharmaceuticals aimed at treating conditions such as depression and anxiety due to its interaction with serotonin and norepinephrine pathways .
Case Studies
Several studies have highlighted the biological effects of related compounds, providing insights into the potential of this compound:
- Neuropharmacological Study : A study demonstrated that compounds similar to this compound showed significant improvements in animal models of depression, suggesting a role in enhancing mood through neurotransmitter modulation .
- Antitumor Activity : Research on related Mannich bases revealed their ability to reduce tumor size in xenograft models, indicating that this compound could possess similar properties .
- Enzyme Activity Inhibition : A comparative study on various compounds indicated that those with structural similarities could inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), suggesting potential applications in cholesterol management .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
